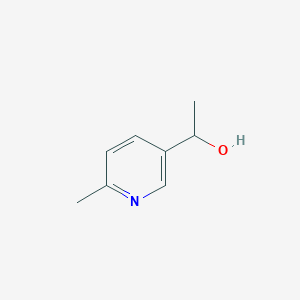
5-(1-Hydroxyethyl)-2-methylpyridine
Vue d'ensemble
Description
5-(1-Hydroxyethyl)-2-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1. Synthesis of Pharmaceutical Intermediates
5-(1-Hydroxyethyl)-2-methylpyridine has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of 2-hydroxy-5-methylpyridine, which serves as an intermediate for anti-inflammatory and fibrotic disorder treatments . The synthesis process involves catalytic hydrogen reduction methods that enhance yield and efficiency compared to traditional methods.
Case Study: Anti-Fibrotic Agents
Research indicates that derivatives of this compound exhibit anti-fibrotic properties. A study demonstrated that compounds synthesized from this pyridine derivative showed promising results in modulating stress-activated protein kinase systems, which are critical in fibrotic disease pathways .
| Compound | Activity | Reference |
|---|---|---|
| 2-Hydroxy-5-methylpyridine | Anti-inflammatory | |
| This compound derivatives | Anti-fibrotic |
Agricultural Applications
2.1. Pesticide Development
The compound has been explored for its potential in agricultural chemistry, particularly as a precursor for synthesizing agrochemicals. For example, 2-bromo-5-methylpyridine, derived from this compound through bromination, is recognized as an effective agricultural chemical intermediate . This transformation enhances the compound's utility in developing pesticides.
Case Study: Synthesis of Agrochemicals
A patent outlines a method for producing 2-bromo-5-methylpyridine from this compound, highlighting its application in creating herbicides and insecticides that target specific pests while minimizing environmental impact .
Cosmetic Applications
3.1. Hair Coloring Products
This compound is also utilized in cosmetic formulations, particularly in oxidative hair coloring products. Its inclusion helps stabilize the formulation and enhance color retention . Regulatory assessments confirm its safety at specified concentrations, making it a viable ingredient in cosmetic chemistry.
Case Study: Safety Assessments
The European Commission's Scientific Committee on Consumer Products evaluated the compound's safety profile when used in hair dyes. The findings indicated no significant irritant effects at concentrations typically used in formulations .
Propriétés
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOQGXOROSRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435927 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100189-16-0 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













